Product packaging for Reactive yellow 167(Cat. No.:CAS No. 115682-10-5)

Reactive yellow 167

Cat. No.: B1168693
CAS No.: 115682-10-5
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Description

Reactive Yellow 167, with CAS Registry Number 115682-10-5, is a single azo class reactive dye known for its greenish-yellow hue . It is supplied as a high-purity solid for industrial and academic research applications, particularly in the study of textile dyeing processes. The chemical identifier for this compound is C.I. This compound, and its molecular formula is C 32 H 25 ClN 9 Na 3 O 13 S 4 , with a molecular weight of 976.28 . This dye is valued in research for its specific fastness properties, which include a light fastness of 6-7 and a soaping fastness of 4-5 (staining) under ISO standards . Its primary research value lies in exploring the dyeing mechanisms of cellulose fibers like cotton and in the development of more efficient and environmentally friendly dyeing processes. This compound is also a subject of interest in environmental science research, particularly in studies focused on the treatment and removal of dye compounds from wastewater, given its complex chemical structure . The synthesis involves the diazotization of 2,4-diaminobenzenesulfonic acid, coupling with 3-(3-Methyl-5-oxo-2H-pyrazol-1(5H)-yl)naphthalene-1,5-disulfonic acid, and subsequent condensation reactions . It is available under various commercial names such as Sumifix Supra Brilliant Yellow 3GF and Orco Reactive Yellow BF-3GN . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

115682-10-5

Molecular Formula

C14H18F4O2

Synonyms

Reactive yellow 167

Origin of Product

United States

Environmental Dynamics and Abiotic Transformation of Reactive Yellow 167

Environmental Distribution and Persistence in Aquatic Systems

Reactive dyes, being highly water-soluble, are commonly found in textile industry wastewater encyclopedia.pubscirp.org. Their presence in aquatic environments is a concern due to their persistence and potential to interfere with aquatic life by reducing light penetration and oxygen transfer iwaponline.comnih.govscielo.br. Reactive dyes have been detected in various environmental samples, including water bodies, suspended particles, sediment, and wild fish iwaponline.com. The persistence of reactive dyes is linked to their chemical structure, with increased complexity and halogen substitution generally leading to greater persistence nih.gov.

Studies on similar reactive dyes, such as Reactive Yellow 176 Ester, suggest that while some reactive dyes can undergo rapid abiotic degradation in surface waters, their persistence is influenced by factors like hydrolysis rates at environmentally relevant pH europa.eu. Reactive Yellow 176 Ester, for instance, showed an extrapolated half-life of over 1 year at pH 4, 18.9 days at pH 7, and less than 1 day at pH 9 at 25°C, indicating that hydrolysis is significantly faster under alkaline conditions europa.eu.

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of compounds upon exposure to light. For dyes in aquatic systems, this can occur through direct or indirect photoreactions mit.edu.

Direct Photolysis Pathways

Direct photolysis occurs when the dye molecule directly absorbs photons, leading to its degradation mit.edu. The efficiency of direct photolysis depends on the dye's ability to absorb light at environmentally relevant wavelengths and the quantum yield of the degradation process. While specific data on the direct photolysis pathways of Reactive Yellow 167 are limited in the provided context, studies on other reactive dyes indicate that direct photolysis can contribute to their removal from water bodies researchgate.netscirp.org. For example, research on Reactive Yellow 17 showed some degradation by direct UV radiation researchgate.net.

Indirect Photoreactions

Indirect photoreactions involve the degradation of the dye molecule by reactive species generated by the interaction of light with other substances in the water, such as dissolved organic matter or sensitizers mit.edu. These reactive species can include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂) mit.edunih.govmdpi.com.

Advanced oxidation processes (AOPs), which often involve the generation of such reactive species through photochemical means, have been explored for the degradation of reactive dyes researchgate.nettandfonline.com. Studies on Reactive Yellow 17, for instance, have investigated its degradation using photo-Fenton processes (UV/Fe²⁺/H₂O₂) and heterogeneous photocatalysis, which rely on the generation of hydroxyl radicals and other reactive species researchgate.netresearchgate.net. The efficiency of these processes can be influenced by factors such as light intensity, initial dye concentration, pH, and the presence of catalysts asianpubs.orgresearchgate.net. For Reactive Yellow 145, increasing light intensity in a photo-Fenton process increased decolorization efficiency asianpubs.org.

Chemical Hydrolysis and Reductive Transformation Processes

Chemical hydrolysis is a significant abiotic transformation pathway for reactive dyes, particularly in aqueous solutions evitachem.comdergipark.org.tr. Reactive dyes contain reactive groups that can undergo hydrolysis, especially under alkaline conditions, leading to the formation of hydrolyzed forms of the dye evitachem.comresearchgate.netencyclopedia.pub. This hydrolyzed form is generally less reactive towards fibers but remains soluble in water, making its removal from wastewater challenging researchgate.netencyclopedia.pub.

The reactive groups on this compound can undergo hydrolysis in aqueous solutions to form active species evitachem.com. During the dyeing process, in aqueous solutions, the reactive groups on the dye undergo hydrolysis evitachem.com. This hydrolysis can be influenced by environmental conditions such as pH and temperature evitachem.com. Studies on Reactive Yellow 176 Ester demonstrated that hydrolysis rates increase significantly with increasing pH, being much faster at pH 9 compared to pH 4 or 7 europa.eu. Research on the ozonation of C.I. This compound effluents also investigated the effects of various hydrolysis procedures using different temperatures, process times, and alkalis on decolorization, although the study indicated a negligible effect of hydrolysis on decolorization by ozonation dergipark.org.tr.

Reductive transformation processes can also contribute to the degradation of azo dyes, which constitute the chromophore in many reactive dyes including this compound worlddyevariety.comresearchgate.net. The azo group (-N=N-) can be cleaved under reducing conditions, often leading to the formation of colorless aromatic amines researchgate.net. While the provided information does not detail specific reductive transformation pathways for this compound, the general principle of azo bond reduction is a known degradation mechanism for this class of dyes researchgate.net. Some biological treatment methods utilize microorganisms that can perform reductive cleavage of azo bonds researchgate.netnih.gov. Chemical reductive stripping processes are also used in the textile industry, although achieving satisfactory stripping of reactive dyes from cellulosic materials can be difficult due to the stable covalent bonds formed researchgate.net.

Data Table: Hydrolysis Half-lives of Reactive Yellow 176 Ester at Different pH Values europa.eu

pH ValueExtrapolated Half-life (25°C)
4> 1 year
718.9 days
9< 1 day

Note: Data presented for Reactive Yellow 176 Ester as an example of hydrolysis behavior in reactive dyes.

Data Table: Effect of Temperature on Decolorization of Reactive Yellow 145 by Fenton Oxidation asianpubs.org

Temperature (°C)Decolorization Efficiency (20 min)
3024.64 %
40-
5080.22 %
6071.70 %

Note: Data presented for Reactive Yellow 145 as an example of temperature influence on a related degradation process.

Data Table: Effect of Light Intensity on Decolorization of Reactive Yellow 145 by Photo-Fenton Process asianpubs.org

Light Intensity (Lx)Decolorization Efficiency (Time not specified, maximum achieved)
500-
200098.78 %

Note: Data presented for Reactive Yellow 145 as an example of light intensity influence on a related degradation process.

Advanced Remediation Technologies for Reactive Yellow 167 Contamination

Adsorption Processes for Reactive Yellow 167 Removal

The efficiency of the adsorption process for removing reactive dyes like this compound is influenced by several factors, including the type and structure of the dye, the chemical nature and properties of the adsorbent surface, dye-adsorbent interactions, initial dye concentration, adsorbent dosage, contact time, solution temperature, pH, and ionic strength. scientiaplena.org.br

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials is crucial for efficient and cost-effective removal of this compound from wastewater. Various materials, including carbon-based adsorbents, mineral and modified mineral adsorbents, and biowaste-derived and polymer-based adsorbents, have been explored. The characteristics of these adsorbents, such as surface area, pore structure, and functional groups, significantly influence their adsorption capacity and efficiency. rsc.org

Activated carbon is a widely used adsorbent for dye removal due to its high surface area and microporous structure. imist.maiwaponline.comacademicjournals.org However, its relatively high cost has driven research into more economical alternatives. imist.maacademicjournals.org

Studies have investigated the use of activated carbon derived from various waste biomass materials for reactive dye removal. tci-thaijo.orgscirp.orgresearchgate.net For instance, activated carbon prepared from Enteromorpha prolifera (ACEP) showed promising adsorption capacities for reactive dyes, ranging from 59.88 to 134.95 mg·g⁻¹. scirp.org The adsorption capacity of activated carbon can vary significantly depending on the source material and activation method. scirp.org

Carbon-based nanohybrids have also been explored. A carbon-based nanohybrid fabricated in-situ, combining carbon xerogels (CX) with carbon nanotubes (CNTs), demonstrated enhanced adsorption of Reactive Yellow 160 (RY160), a reactive yellow dye. researchgate.net The maximum adsorption capacity of this CNTs/CX nanohybrid for RY160 was found to be 167 mg/g, compared to 125 mg/g for CX alone, at pH 4 and 25 °C. researchgate.net This enhanced capacity was attributed to the more heterogeneous surface character resulting from the combination of CX and CNTs. researchgate.net

Natural minerals and modified minerals offer a cost-effective approach to dye removal. Clays (B1170129), such as smectite clay and glauconite (B1166050), have high adsorption capacity due to their lamellar structure, high specific surface area, and the presence of exchangeable cations. scientiaplena.org.brresearchgate.netsci-hub.se

Studies on the adsorption of "Reactive Yellow BF-4G 200%" onto natural, chemically activated, and thermally activated smectite clays showed removal percentages of 98.05%, 86.4%, and 95.1%, respectively. scientiaplena.org.br Chemical activation slightly improved the removal efficiency compared to the natural clay in some cases. scientiaplena.org.br

Zeolites, both natural and modified, have also been investigated for reactive dye adsorption. researchgate.netgnest.org Modification with cationic surfactants like hexadecyltrimethylammonium bromide (HTAB) can increase the adsorption capacity of zeolite for reactive azo dyes. researchgate.netgnest.org For Reactive Yellow 176, HTAB-modified zeolite showed improved adsorption compared to natural zeolite. researchgate.netgnest.org

Alumina (B75360) nanoparticles derived from aluminum waste residue have been found to be effective adsorbents for Reactive Yellow 160 (RY160), achieving 100% removal for samples heat-treated at 110°C and 600°C. researchgate.net

Utilizing biowaste materials for adsorbent synthesis is an environmentally friendly and economical approach. Agricultural wastes, rich in cellulose (B213188), hemicellulose, and lignin (B12514952), possess functional groups that can interact with dyes through mechanisms like complexation, hydrogen bonding, and ion exchange. mdpi.comnih.gov

Biowaste-derived adsorbents such as eggshell powder-chitosan gel (EPCG) have been synthesized and tested for reactive dye adsorption. imist.maresearchgate.net EPCG showed a maximum adsorption capacity of 2.3 mg/g for certain reactive dyes at pH 4 and 60 minutes equilibrium time. imist.maresearchgate.net

Poultry eggshell hydroxyapatite (B223615) (PESHA) has been synthesized from poultry waste and applied for the removal of Reactive Yellow 4 (RY4). acs.org PESHA exhibited a maximum adsorption capacity of 127.9 mg/g for RY4. acs.org

Coffee husk biochar, modified with a cationic surfactant, has been used for the adsorption of Reactive Yellow 145 (RDY145), showing a removal efficiency of 83.7%. tci-thaijo.orgresearchgate.net The amount of RDY145 adsorbed by the modified coffee husk biochar was significantly higher than that adsorbed by conventional activated carbon. tci-thaijo.orgresearchgate.net

Polymer-based adsorbents, including modified polysaccharides like chitosan (B1678972) and synthetic polymers, are also being developed for dye removal. imist.marsc.orgscispace.com These materials can have high adsorption capacities and can be designed with specific functional groups to enhance dye uptake. rsc.org Polyethylenimine/polyvinyl chloride cross-linked fiber (PEI/PVC-CF) has been studied for the adsorption of Reactive Yellow 2 (RY2), showing a maximum dye uptake of 820.6 mg/g at pH 2.0 and 25 °C according to the Langmuir model. mdpi.com

Mineral and Modified Mineral Adsorbents (e.g., Clays, Zeolites, Alumina)

Adsorption Kinetics and Equilibrium Modeling

Understanding the kinetics and equilibrium of the adsorption process is essential for designing and optimizing adsorption systems for this compound removal. Kinetic studies help determine the rate of adsorption and the rate-limiting step, while equilibrium studies provide information about the adsorption capacity of the material.

Adsorption kinetics are often analyzed using kinetic models, such as the pseudo-first-order and pseudo-second-order models. imist.mascientiaplena.org.briwaponline.comscirp.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgdeswater.com

The pseudo-first-order model assumes that the adsorption rate is proportional to the number of free adsorption sites on the adsorbent. imist.maresearchgate.netsemanticscholar.orgdeswater.com The pseudo-second-order model, on the other hand, is based on the assumption that the chemical reaction between the adsorbent and the adsorbate is the rate-determining step. imist.maresearchgate.netsemanticscholar.orgdeswater.com

Numerous studies on the adsorption of reactive yellow dyes on various adsorbents have found that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model, indicated by higher correlation coefficients (R²) values. imist.mascientiaplena.org.brscirp.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This suggests that the adsorption of reactive yellow dyes, including this compound and related variants, is often controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the dye molecules. mdpi.com

For example, the adsorption of reactive dyes onto eggshell powder-chitosan gel followed pseudo-second-order kinetics. imist.maresearchgate.net Similarly, the adsorption of "Reactive Yellow BF" onto smectite clays was best described by the pseudo-second-order model. scientiaplena.org.br Studies on the adsorption of Reactive Yellow 2 onto PEI/PVC-CF also showed that the pseudo-second-order model exhibited higher R² values than the pseudo-first-order model, with predicted adsorption capacities closely matching experimental values. mdpi.com The adsorption of reactive dyes onto activated carbon prepared from Enteromorpha prolifera was also found to follow pseudo-second-order kinetics. scirp.org The adsorption of Reactive Yellow 160 onto carbon-based nanohybrids and modified glauconite also fit well with the pseudo-second-order model. researchgate.netresearchgate.net

While the pseudo-second-order model is frequently a better fit, some studies on the removal of reactive yellow dyes or other dyes using different adsorbents have shown the pseudo-first-order model to be more appropriate or that both models could describe the data depending on the conditions. scirp.org However, the preponderance of evidence from the provided sources indicates the pseudo-second-order model is commonly applicable for reactive yellow dye adsorption, suggesting chemisorption as a significant rate-controlling factor.

Here is a table summarizing some kinetic study findings for reactive yellow dyes on various adsorbents:

AdsorbentReactive Yellow Dye StudiedBest Fit Kinetic ModelR² Value (Pseudo-Second-Order)Reference
Eggshell powder-chitosan gel (EPCG)Reactive dyesPseudo-second-order> 0.98 imist.maresearchgate.net
Smectite claysReactive Yellow BFPseudo-second-order0.999 scientiaplena.org.br
Granular Activated Carbon (GAC)Remazol yellow FG dyePseudo-second-order0.987 researchgate.net
Polyethylenimine/polyvinyl chloride cross-linked fiber (PEI/PVC-CF)Reactive Yellow 2 (RY2)Pseudo-second-orderHigher than pseudo-first-order mdpi.com
Activated carbon from Enteromorpha prolifera (ACEP)Reactive dyesPseudo-second-order0.987 - 0.998 scirp.org
Surfactant-Modified ZeoliteReactive Yellow 176Pseudo-second-order> 0.997 researchgate.net
Poultry eggshell hydroxyapatite (PESHA)Reactive Yellow 4 (RY4)Pseudo-first-order> 0.99 acs.org
Carbon xerogels (CX) and CNTs/CX nanohybridReactive Yellow 160 (RY160)Pseudo-second-order- researchgate.net
Cationic Surfactant-modified Coffee Husk Biochar (MCH)Reactive Yellow 145 (RDY145)Pseudo-second-order- tci-thaijo.orgresearchgate.net
Modified glauconiteReactive Yellow 160 (RY160)Pseudo-second-order0.997 researchgate.net
Mango Bark (MBARK)Various dyes (mixture)Pseudo-second-order0.99963 to 1 nih.gov
Langmuir, Freundlich, and Other Isotherm Models

Adsorption isotherms are fundamental for describing the equilibrium relationship between the concentration of adsorbate in solution and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. For the removal of reactive dyes, including variants of Reactive Yellow, several isotherm models are commonly employed to analyze experimental data and gain insights into the adsorption process. The Langmuir and Freundlich models are the most frequently used two-parameter models in the literature for studying dye adsorption scientiaplena.org.brrasayanjournal.co.in. Other models, such as the BET (Brunauer, Emmett, and Teller) model and three-parameter isotherms like Redlich-Peterson and Sips, can also be tested to determine the best fit for experimental data scientiaplena.org.brmdpi.commtu.edu.ng.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites and no interaction between adsorbed molecules mdpi.com. Its linear form is often used for analysis. Studies on reactive dye adsorption, including Reactive Yellow 2, have shown good correlation with the Langmuir model, indicating monolayer adsorption mdpi.compsu.edu. The maximum adsorption capacity (qmax) can be determined from the Langmuir isotherm, providing a measure of the adsorbent's efficiency mdpi.commdpi.com. For Reactive Yellow 2 adsorption onto polyethylenimine/polyvinyl chloride cross-linked fiber, the Langmuir model predicted a maximum dye uptake of 820.6 mg/g at pH 2.0 and 25 °C mdpi.com.

The Freundlich model, in contrast, is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform distribution of adsorption heat and affinities semanticscholar.org. It is often applied to describe adsorption on various adsorbents, including clays and activated carbon scientiaplena.org.brsemanticscholar.org. For some reactive dyes, the Freundlich isotherm has been found to fit experimental data well, suggesting a heterogeneous adsorption process scientiaplena.org.brmtu.edu.ngresearchgate.net.

Other models like the Redlich-Peterson and Sips isotherms combine features of both Langmuir and Freundlich models and can provide a better fit for complex adsorption systems mdpi.commtu.edu.ng. The choice of the most suitable model is typically based on the correlation coefficient (R²) values, with higher values indicating a better fit to the experimental data mdpi.comimist.ma.

Here is an example table summarizing isotherm parameters for a reactive yellow dye:

Isotherm Model Parameter Value (Example for Reactive Yellow 2 on PEI/PVC-CF) R² (Example)
Langmuir qm (mg/g) 820.6 0.950–0.990
Langmuir b (L/mg) - -
Freundlich KF - 0.809–0.939
Freundlich 1/n - -

Note: The specific values for this compound would depend on the adsorbent used and experimental conditions.

Thermodynamic Analysis of Adsorption

Thermodynamic studies are crucial for understanding the energy changes and spontaneity of the adsorption process. Key thermodynamic parameters include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) mtu.edu.ngmdpi.com. These parameters are typically determined from the Van't Hoff plot, which relates the equilibrium constant to temperature mdpi.com.

A negative value of ΔG° indicates that the adsorption process is spontaneous mtu.edu.ngmdpi.com. The magnitude of ΔG° provides insight into the favorability of the adsorption; more negative values suggest a more favorable process.

The enthalpy change (ΔH°) reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°) mtu.edu.ngmdpi.comresearchgate.net. For instance, the adsorption of Reactive Yellow 160 on glauconite was found to be exothermic, suggesting that lower temperatures favor adsorption researchgate.net. Conversely, a positive ΔH° indicates an endothermic process, where increasing temperature enhances adsorption mdpi.commdpi.com. Studies on Reactive Yellow 2 adsorption onto PEI/PVC-CF showed a positive ΔH°, indicating an endothermic and spontaneous process mdpi.com.

The change in entropy (ΔS°) provides information about the randomness at the solid-solution interface during adsorption mtu.edu.ngmdpi.com. A positive ΔS° suggests increased randomness, while a negative value indicates decreased randomness mdpi.comcapes.gov.br. For Reactive Yellow 145 adsorption onto eggshell waste, a high positive ΔS value inferred high randomness at the adsorbent-adsorbate interface mtu.edu.ng.

Here is an example table illustrating thermodynamic parameters for a reactive dye:

Thermodynamic Parameter Interpretation (based on sign) Example Finding (for Reactive Yellow 2 on PEI/PVC-CF) Example Finding (for Reactive Yellow 145 on Eggshell Waste)
ΔG° Negative: Spontaneous Favorable and spontaneous mdpi.com Feasible and spontaneous mtu.edu.ng
ΔH° Negative: Exothermic; Positive: Endothermic Endothermic mdpi.com Endothermic mtu.edu.ng
ΔS° Positive: Increased randomness; Negative: Decreased randomness - High randomness mtu.edu.ng

Note: The specific values and interpretations for this compound would depend on the adsorbent and conditions.

Mechanistic Insights into Adsorbate-Adsorbent Interactions

Understanding the interactions between the adsorbate (this compound) and the adsorbent material is crucial for designing effective removal strategies mtu.edu.ng. Several mechanisms can contribute to the adsorption of reactive dyes, including electrostatic attraction, van der Waals forces, hydrogen bonding, and chemical bonding (chemisorption) mtu.edu.ngmdpi.comimist.ma.

Electrostatic interactions play a significant role, particularly given the anionic nature of reactive dyes. The pH of the solution affects the surface charge of the adsorbent and the ionization state of the dye molecules mdpi.compsu.edu. Optimal adsorption often occurs at pH values where the adsorbent surface is positively charged, facilitating electrostatic attraction with the negatively charged dye molecules mdpi.compsu.edu. For example, the maximum uptake of Reactive Yellow 2 by PEI/PVC-CF was observed at pH 2.0, which is related to the pKa values of the amine groups in the adsorbent mdpi.com. The point of zero charge (PZC) of the adsorbent is a key parameter in understanding electrostatic interactions; at pH values below the PZC, the surface is positively charged, and vice versa mtu.edu.ng.

Van der Waals forces and hydrogen bonding can also contribute to the adsorption process, particularly between the functional groups of the dye molecule and the adsorbent surface psu.eduimist.ma. FTIR analysis can provide evidence of interactions between functional groups before and after dye adsorption, indicated by shifts in peak positions researchgate.netimist.ma.

Chemisorption, involving the formation of chemical bonds between the dye and the adsorbent, is another important mechanism mtu.edu.ngmdpi.com. Kinetic studies, particularly fitting data to the pseudo-second-order model, often suggest that chemisorption is the rate-controlling step mtu.edu.ngmdpi.comresearchgate.netimist.ma. This can involve the sharing or exchange of electrons between the dye and functional groups on the adsorbent surface researchgate.net. The magnitude of the activation energy (Ea) can also provide insight; values higher than 8 kJ/mol often suggest chemical adsorption mtu.edu.ng.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove persistent organic pollutants from water and wastewater researchgate.netmdpi.com. AOPs are characterized by the in situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of organic compounds, including reactive dyes, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions researchgate.netmdpi.comscirp.org. AOPs are considered promising alternatives to conventional methods due to their effectiveness in breaking down complex dye structures iwaponline.com.

Various AOPs exist, including Fenton and photo-Fenton processes, ozonation, electrochemical oxidation, and photocatalysis researchgate.netmdpi.com. The efficiency of AOPs is influenced by operational parameters such as pH, temperature, initial dye concentration, and the presence of catalysts or oxidizing agents researchgate.netmdpi.com.

Heterogeneous Photocatalysis

Heterogeneous photocatalysis is a prominent AOP that utilizes semiconductor materials as photocatalysts to degrade organic pollutants under light irradiation researchgate.netmdpi.comnih.gov. This method is considered environmentally friendly and cost-effective, with the potential for complete mineralization of dyes mdpi.comnih.gov. The process involves the absorption of light by the semiconductor, leading to the generation of electron-hole pairs that can then participate in redox reactions to produce reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) mdpi.commdpi.com. These radicals are the primary agents responsible for the degradation of dye molecules mdpi.com.

Semiconductor Photocatalysts (e.g., TiO₂, ZnO, Metal-Doped Oxides)

Various semiconductor materials are employed as photocatalysts for dye degradation, with titanium dioxide (TiO₂) and zinc oxide (ZnO) being among the most widely studied due to their favorable properties nih.govmdpi.comacs.orgrsc.org.

TiO₂, particularly in its anatase phase, is a widely used photocatalyst known for its high chemical stability, low toxicity, cost-effectiveness, and high activity under UV light nih.govnih.govmdpi.comrsc.org. Its band gap of approximately 3.2 eV allows it to effectively mineralize a broad spectrum of organic contaminants under UV irradiation nih.govrsc.org.

ZnO is another effective semiconductor photocatalyst with a direct band gap of about 3.37 eV acs.org. It is highly photosensitive, inexpensive, and environmentally friendly nih.govacs.org. However, like TiO₂, its primary absorption is in the UV region, limiting its efficiency under visible light acs.org.

To enhance the photocatalytic activity, particularly under visible light, and to reduce the recombination rate of photogenerated electron-hole pairs, semiconductor photocatalysts are often modified through doping with metal ions or coupling with other materials nih.govmdpi.comrsc.org. Metal doping, using transition metals like Cu or V, can create lattice defects, extend light absorption into the visible spectrum, and improve charge separation, thereby enhancing photocatalytic performance mdpi.comacs.orgacs.org. For example, Cu-doped ZnO nanoflakes have shown enhanced photocatalytic activity for dye degradation acs.org. Similarly, vanadium-doped TiO₂ has demonstrated improved photocatalytic behavior due to enhanced visible light absorption and charge separation mdpi.com.

Here is a table listing common semiconductor photocatalysts:

Semiconductor Photocatalyst Examples Key Properties
Metal Oxides TiO₂, ZnO, Fe₂O₃, WO₃, SnO₂, SrTiO₃ Chemically stable, low toxicity, cost-effective, active under UV light (for TiO₂ and ZnO) nih.govmdpi.comrsc.org
Metal-Doped Oxides Cu-doped ZnO, V-doped TiO₂ Enhanced visible light absorption, improved charge separation, increased photocatalytic activity mdpi.comacs.orgacs.org
Reaction Kinetics and Mechanisms of Photocatalytic Degradation

The photocatalytic degradation of reactive dyes, including Reactive Yellow variants, typically follows specific reaction kinetics mdpi.comscirp.org. The pseudo-first-order kinetic model is frequently used to describe the degradation rate, especially at low initial dye concentrations mdpi.comscirp.orgresearchgate.netscirp.org. This model suggests that the degradation rate is proportional to the concentration of the dye.

However, the Langmuir-Hinshelwood model is often considered more appropriate for heterogeneous photocatalysis as it accounts for the adsorption of the reactant onto the catalyst surface researchgate.net. This model relates the reaction rate to the surface concentration of the adsorbed species.

Other kinetic models, such as the pseudo-second-order model, have also been applied mdpi.comresearchgate.net. The determination of the best-fitting kinetic model helps in understanding the rate-limiting step of the photocatalytic process.

The mechanism of photocatalytic degradation involves several steps mdpi.commdpi.com:

Photon Absorption: The photocatalyst absorbs photons with energy equal to or greater than its band gap, exciting electrons from the valence band (VB) to the conduction band (CB) and creating holes in the VB mdpi.commdpi.com.

Charge Separation and Migration: The photogenerated electrons and holes migrate to the surface of the photocatalyst mdpi.commdpi.com. Efficient charge separation is crucial, as recombination of electron-hole pairs reduces photocatalytic efficiency nih.govmdpi.com.

Generation of Reactive Species: At the catalyst surface, the electrons react with adsorbed oxygen to form superoxide radicals (•O₂⁻), while holes react with water or surface hydroxyl groups to produce highly reactive hydroxyl radicals (•OH) mdpi.commdpi.com.

Dye Degradation: The generated reactive oxygen species (•OH, •O₂⁻) and potentially the holes directly attack the adsorbed dye molecules, leading to their oxidation and degradation into intermediate products and eventually to mineralization mdpi.commdpi.com.

The efficiency of photocatalytic degradation is influenced by factors such as initial dye concentration, catalyst dosage, pH of the solution, light intensity, and temperature mdpi.comrsc.orgscirp.orgscirp.org. For example, increasing the initial dye concentration can sometimes decrease the degradation efficiency due to the inner filter effect and competition for active sites on the catalyst surface researchgate.netmdpi.com. The optimal pH for degradation depends on the specific dye and photocatalyst, as pH affects the surface charge of the catalyst and the ionization state of the dye mdpi.comscirp.org.

Here is a simplified representation of the photocatalytic degradation mechanism:

Step Description Chemical Reactions (Examples)
1 Photon Absorption Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)
2 Charge Migration e⁻ and h⁺ move to surface

The kinetics and mechanism studies provide valuable information for optimizing the photocatalytic process for the effective degradation of this compound.

Homogeneous Oxidation Systems

Homogeneous oxidation processes, a subset of Advanced Oxidation Processes (AOPs), involve the generation of highly reactive species within a single phase to degrade organic pollutants like reactive dyes. sci-hub.se These methods are characterized by their ability to break down complex dye molecules into simpler, less harmful compounds, and in some cases, achieve complete mineralization.

Fenton and Photo-Fenton Processes

Fenton and Photo-Fenton processes are prominent homogeneous oxidation techniques that utilize iron catalysts and hydrogen peroxide (H₂O₂) to produce potent hydroxyl radicals (•OH). mdpi.comsci-hub.st The Fenton reaction typically involves the reaction between ferrous ions (Fe²⁺) and H₂O₂ under acidic conditions (optimal pH around 3). pwr.edu.plmdpi.comwalshmedicalmedia.com

Research on the degradation of reactive dyes, including variants of Reactive Yellow, has demonstrated the effectiveness of Fenton processes. For instance, studies on Reactive Yellow 176 (RY176) have shown decolorization efficiencies above 95% and COD removal above 81% under optimized Fenton conditions, such as pH 4.0, 0.18 mM Fe²⁺, 2.94 mM H₂O₂, 35 minutes of slow mixing, and 50°C. deswater.com Another study investigating Disperse Red 167 and Disperse Yellow 119 reported high spectral absorption coefficient (SAC) and COD removals using Fenton oxidation at pH 3 with specific Fe²⁺ and H₂O₂ concentrations. capes.gov.br

The Photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation. hilarispublisher.comscilit.com This irradiation can accelerate the regeneration of Fe²⁺ from Fe³⁺ and directly photolyze H₂O₂, leading to increased production of hydroxyl radicals and improved degradation efficiency compared to the conventional Fenton process. ccsenet.orgresearchgate.netresearchgate.net Studies comparing Fenton and Photo-Fenton processes for reactive dye removal often indicate superior performance of the Photo-Fenton system in terms of both color and COD reduction. ccsenet.orgresearchgate.netresearchgate.net

UV/Hydrogen Peroxide and Ozonation Systems

UV/Hydrogen Peroxide (UV/H₂O₂) and Ozonation systems are other widely applied homogeneous oxidation methods for treating wastewater contaminated with reactive dyes. The UV/H₂O₂ process involves the photolysis of H₂O₂ by UV light, generating hydroxyl radicals. sci-hub.seresearchgate.net This method has been shown to be effective for decolorizing reactive dyes, with efficiency influenced by factors such as pH and H₂O₂ concentration. pwr.edu.plresearchgate.netscirp.org Acidic pH is generally considered optimal for efficient decolorization of real textile wastewater by UV/H₂O₂. pwr.edu.pl

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade dye molecules. juniperpublishers.commdpi.comdergipark.org.tr Ozone can react directly with dye chromophores, particularly the azo bonds in reactive dyes, leading to rapid decolorization. juniperpublishers.com Indirect oxidation also occurs through the decomposition of ozone into hydroxyl radicals, a process that is accelerated at higher pH values. dergipark.org.trrsc.orgijnnonline.net While ozonation can achieve high color removal efficiency in short reaction times, the extent of mineralization (reduction of COD or TOC) can vary depending on the dye structure and operating conditions. mdpi.comdergipark.org.trijnnonline.net Studies on Reactive Yellow 17 (RY17) ozonation demonstrated significant COD reduction and remarkable decolorization, with complete degradation observed within minutes under optimal basic conditions. dergipark.org.tr

Role of Highly Reactive Radical Species (e.g., Hydroxyl, Sulfate Radicals)

The effectiveness of many advanced oxidation processes, including Fenton, Photo-Fenton, UV/H₂O₂, and others, relies heavily on the generation of highly reactive radical species. The hydroxyl radical (•OH) is a key oxidant in these systems, known for its high reactivity and non-selective nature, enabling it to degrade a wide range of organic contaminants, including complex dye molecules. sci-hub.semdpi.comresearchgate.netscirp.orgrsc.orgmdpi.com Hydroxyl radicals react with organic compounds through various mechanisms, such as addition to double bonds, hydrogen abstraction, and electron transfer. scirp.orgrsc.org

Sulfate radicals (SO₄•-) are another class of powerful oxidants employed in some AOPs, typically generated from the activation of persulfate or peroxymonosulfate. mdpi.comresearchgate.netdntb.gov.uad-nb.info Sulfate radicals possess a high oxidation potential and can be more selective than hydroxyl radicals, reacting with organic compounds via electron transfer, addition to unsaturated bonds, or hydrogen abstraction. scirp.orgd-nb.info The prevailing radical species in a given AOP system depends on the specific oxidant and activation method used, as well as the solution chemistry, particularly pH. mdpi.comrsc.org While these radicals are highly effective, their efficiency can be impacted by scavenging reactions, where radicals react with each other or with other matrix components, especially at high concentrations. mdpi.comdeswater.comscirp.orgrsc.org

Electrochemical Oxidation Approaches

Electrochemical oxidation is an emerging technology for the treatment of textile wastewater containing reactive dyes. researchgate.netelectrochemsci.orgscirp.org This method involves the application of an electric current to generate strong oxidants, such as hydroxyl radicals, directly or indirectly on the surface of an anode or in the bulk solution. Electrochemical processes can lead to the destruction of dye molecules through direct electron transfer reactions at the electrode surface or via reactions with electrochemically generated mediating agents.

Studies on the electrochemical oxidation of various reactive dyes, including Reactive Yellow variants, have demonstrated its potential for effective color and COD removal. electrochemsci.org For instance, research using a platinum electrode for the electrochemical oxidation of reactive textile dyes, such as Reactive Yellow 125, showed significant COD reduction and complete decolorization within relatively short electrolysis times. electrochemsci.org The efficiency of electrochemical oxidation is influenced by factors such as electrode material, applied voltage or current density, electrolyte composition, and pH. electrochemsci.org

Ionizing Radiation-Based Advanced Oxidation

Ionizing radiation, such as gamma radiation, can be utilized to initiate advanced oxidation processes for the degradation of reactive dyes in aqueous solutions. sci-hub.semdpi.comscite.ai When water is exposed to ionizing radiation, it undergoes radiolysis, producing a variety of reactive species, including hydrated electrons, hydrogen atoms, and hydroxyl radicals. mdpi.com The hydroxyl radical is the primary species responsible for the oxidative degradation of organic pollutants in this process. mdpi.comscite.ai

The effectiveness of ionizing radiation for dye degradation is dependent on the absorbed dose of radiation. mdpi.comscite.ai The combination of ionizing radiation with other oxidants, such as hydrogen peroxide, can enhance the degradation efficiency by increasing the yield of reactive radicals. mdpi.comscite.ai Studies on the degradation of Reactive Yellow 18 (RY-18) using gamma radiation, alone and in combination with H₂O₂, achieved high degradation rates, demonstrating the potential of this method for treating reactive dye contamination. mdpi.comscite.ai Furthermore, ionizing radiation-based AOPs have shown promise in reducing the cytotoxicity and mutagenicity of treated dye solutions. mdpi.comscite.ai

Bioremediation Approaches for this compound

Bioremediation offers an environmentally friendly and potentially cost-effective alternative or complementary approach for the treatment of wastewater containing reactive dyes like this compound. iwaponline.comresearchgate.netajol.infojabonline.in This process relies on the metabolic capabilities of microorganisms, including bacteria, fungi, and algae, to decolorize and degrade dye molecules. researchgate.netajol.infojabonline.inresearchgate.nettci-thaijo.org

Microbial remediation of reactive dyes can occur through two primary mechanisms: biosorption and biodegradation. jabonline.in Biosorption involves the adsorption of dye molecules onto the microbial biomass. jabonline.in Biodegradation, on the other hand, involves the enzymatic breakdown of the dye structure by microbial enzymes. researchgate.netajol.infojabonline.in Key enzymes involved in the biodegradation of azo dyes include azoreductases, peroxidases, and laccases, which cleave the azo bonds and further transform the resulting aromatic amines. researchgate.netajol.info

Various bacterial species have been identified as effective in the bioremediation of reactive dyes. ajol.infojabonline.inresearchgate.netscione.com For instance, Bacillus species have been reported to exhibit significant decolorization and degradation potential for a range of reactive dyes through both biosorption and enzymatic action. ajol.inforesearchgate.netscione.com Factors such as pH, temperature, initial dye concentration, and the presence of nutrients influence the efficiency of microbial decolorization and biodegradation. jabonline.inresearchgate.net While bioremediation is often slower than physicochemical methods, it can lead to the mineralization of dyes into less toxic substances and produces less sludge compared to some conventional treatments. ajol.infojabonline.in

Fungal-Mediated Degradation Systems

Fungi, particularly white-rot fungi, are well-known for their ability to degrade complex organic pollutants, including textile dyes, owing to their powerful enzymatic systems. ekb.egmdpi.com This makes fungal-mediated degradation a significant area of research for the remediation of this compound contamination.

Identification of Degrading Fungal Strains

Various fungal strains have demonstrated the capacity to degrade reactive dyes. White-rot fungi, belonging to the Basidiomycota division, are particularly effective due to their lignin-degrading enzymes, which exhibit low substrate specificity and can act on a wide range of aromatic compounds, including azo dyes. ekb.egmdpi.combio-conferences.org Examples of white-rot fungi studied for dye degradation include Pleurotus pulmonarius and Trametes versicolor. researchgate.netnih.gov Additionally, species from the Aspergillus genus have shown potential in decolorizing textile dyes. iaea.orgbiorxiv.org Scedosporium apiospermum has also been identified as a fungal strain capable of degrading reactive yellow dyes, such as Reactive Yellow 145 and Remazol Yellow RR, indicating its potential for treating similar reactive yellow structures like this compound. researchgate.netresearchgate.net

Role of Ligninolytic and Other Degradative Enzymes

Fungal degradation of reactive dyes is primarily mediated by extracellular enzymes, particularly ligninolytic enzymes. ekb.egresearchgate.net The key enzymes involved include laccase (EC 1.10.3.2), manganese peroxidase (MnP, EC 1.11.1.13), and lignin peroxidase (LiP, EC 1.11.1.14). ekb.egresearchgate.net Laccases are multicopper oxidases that catalyze the oxidation of phenolic and non-phenolic compounds, coupling the reduction of oxygen to water. researchgate.netnih.gov They play a significant role in the decolorization of azo dyes, often through asymmetrical cleavage of azo bonds. researchgate.net Polyphenol oxidase is another enzyme found to influence the biodegradation process of reactive yellow dyes by certain fungal strains like Scedosporium apiospermum. researchgate.net While ligninolytic enzymes are central to the degradation process, other enzymes may also contribute to the breakdown of the dye molecule and its metabolites. researchgate.net

Table 1: Examples of Fungal Enzymes Involved in Azo Dye Degradation

Fungal SpeciesEnzyme Class InvolvedReference
Scedosporium apiospermumLaccase, Polyphenol Oxidase researchgate.net
White-rot fungi (various)Laccase, MnP, LiP ekb.egresearchgate.net
Aspergillus nigerLaccase, Lignin Peroxidase researchgate.net
Pleurotus pulmonariusLaccase researchgate.net
Elucidation of Metabolic Degradation Pathways

Understanding the metabolic pathways is crucial for optimizing fungal degradation of reactive dyes. Studies utilizing techniques like GC-MS analysis have been employed to identify the degraded metabolites, providing insights into the breakdown process. researchgate.netresearchgate.net For instance, the metabolic pathway predicted for the degradation of Reactive Yellow 145 and Remazol Yellow RR by Scedosporium apiospermum identified smaller molecular weight, non-toxic products. researchgate.net Similarly, research on the degradation of Reactive Yellow Dye by Pleurotus pulmonarius using GC-MS and FTIR confirmed biodegradation and identified metabolites such as 2-methyl 3-hydroxypyrone and 1-hydroxy 2,4dichloro benzene (B151609), among others, suggesting the breakdown of the dye into lower molecular weight compounds. researchgate.net Fungal degradation often involves the enzymatic cleavage of azo bonds, followed by further breakdown and potential mineralization of the resulting aromatic amines. biorxiv.orgnih.gov

Bacterial Degradation Systems

Bacteria also offer a viable approach for the bioremediation of reactive dye contamination, exhibiting diverse metabolic capabilities for dye degradation. nih.govfrontiersin.org

Isolation and Characterization of Dye-Degrading Bacterial Strains

Numerous bacterial strains capable of degrading textile dyes have been isolated from various environments, including textile effluent sludge and contaminated soil. scione.comresearchgate.net The Bacillus genus is frequently reported to contain species effective in dye remediation. scione.comumyu.edu.ng For example, Bacillus sp. strains have been shown to decolorize various reactive dyes. scione.comresearchgate.net Other bacterial genera identified as dye degraders include Pseudomonas, Alcaligenes, Sphingomonas, Rhodococcus, and Mycobacterium. scione.com The isolation and characterization of these strains are essential for understanding their degradation potential and optimizing conditions for bioremediation. nih.gov

Mechanisms of Microbial Biodegradation and Bioreduction

Bacterial degradation of azo dyes primarily involves the cleavage of the azo bond (-N=N-), which is responsible for the color. frontiersin.orgthepab.org This cleavage is often facilitated by azoreductase enzymes, particularly under anaerobic or microaerophilic conditions. nih.govfrontiersin.org The reductive cleavage of azo bonds leads to the formation of colorless aromatic amines. nih.govfrontiersin.org While this decolorizes the effluent, the resulting aromatic amines can be toxic and require further degradation, which can occur under aerobic conditions. nih.govfrontiersin.org Some bacteria possess the metabolic pathways to further degrade these aromatic amines, potentially leading to mineralization. frontiersin.org Besides enzymatic degradation, biosorption, where dye molecules adsorb onto the bacterial cell surface, can also contribute to color removal, although it does not lead to the destruction of the dye molecule. frontiersin.orgijcmas.com The effectiveness of bacterial degradation is influenced by factors such as the presence of electron donors, oxygen availability, pH, and temperature. nih.govfrontiersin.orgmdpi.com

Table 2: Examples of Bacterial Genera with Dye-Remediation Potential

Bacterial GenusNotesReference
BacillusFrequently reported for dye remediation, includes species like B. subtilis and B. megaterium. scione.comumyu.edu.ng
PseudomonasKnown dye degraders, effective under aerobic conditions. scione.com
AlcaligenesIdentified as dye-degrading bacteria. scione.com
SphingomonasKnown dye degraders. scione.com
ScedosporiumWhile primarily fungal, some sources mention it in the context of microbial degradation of azo dyes. researchgate.net

This compound is a reactive dye characterized by its high water solubility and the presence of reactive groups, such as fluorotriazine and vinylsulfone groups, which form covalent bonds with fibers made-in-china.com. This chemical stability contributes to its vibrant, wash-resistant colors but also makes it resistant to conventional wastewater treatment methods iwaponline.comwhiterose.ac.uk. The persistence and potential toxicity of reactive dyes, including the formation of carcinogenic aromatic amines upon degradation, highlight the need for effective treatment technologies iwaponline.commdpi.com.

Integrated biological and physicochemical treatment systems have emerged as promising solutions for degrading reactive dyes like this compound in wastewater, addressing the limitations of individual methods iwaponline.comscispace.comnih.gov. These hybrid technologies combine different processes, such as biological degradation, advanced oxidation processes (AOPs), and physical separation methods, to achieve higher removal efficiencies and mineralization of recalcitrant organic compounds iwaponline.comnih.goviwaponline.commdpi.com.

Biological methods, such as activated sludge processes or using specific microbial strains, can be effective in degrading reactive dyes by cleaving azo bonds researchgate.netkwarastatepolytechnic.edu.ng. However, the efficiency of biological processes can be sensitive to factors like pH, temperature, and dye concentration, and some reactive dyes or their breakdown products can be toxic to microorganisms iwaponline.comnih.govresearchgate.net.

Physicochemical methods, including coagulation-flocculation, adsorption, and AOPs, can effectively remove color and reduce chemical oxygen demand (COD) iwaponline.comresearchgate.net. AOPs, such as ozonation, Fenton processes, and photocatalysis, generate highly reactive radicals (e.g., hydroxyl radicals) that can break down complex dye molecules iwaponline.commdpi.comresearchgate.net. However, AOPs can be costly, may require specific operating conditions (like low pH for Fenton), and might not achieve complete mineralization on their own, sometimes producing toxic byproducts iwaponline.comscispace.comiwaponline.comresearchgate.net. Adsorption is another physicochemical method that can remove dyes, with various adsorbents like activated carbon, modified clays, and biomasses showing effectiveness, although managing spent adsorbents can be a challenge iwaponline.comwhiterose.ac.uktci-thaijo.org.

Integrating biological and physicochemical processes can leverage the strengths of each method while mitigating their weaknesses iwaponline.comiwaponline.com. For instance, AOPs can be used as a pre-treatment step to break down complex, non-biodegradable dye structures into simpler, more biodegradable intermediates, making subsequent biological treatment more effective mdpi.comresearchgate.net. Alternatively, biological treatment can be used first to remove readily biodegradable organic matter, followed by AOPs to tackle the remaining refractory compounds and achieve further mineralization researchgate.net.

While specific detailed research findings focusing solely on integrated biological and physicochemical treatment systems for this compound were not extensively detailed in the search results, the general principles and effectiveness of these hybrid systems for reactive dyes, including other reactive yellow variants, are well-documented iwaponline.comscispace.comnih.gov. Studies on related reactive yellow dyes, such as Reactive Yellow 84 or Reactive Yellow 14, highlight the challenges posed by their stability and the need for advanced or combined treatment methods iwaponline.comajchem-a.comscientiaplena.org.br.

The optimization of integrated systems for specific dyes like this compound requires careful consideration of the sequence of processes, operating conditions (e.g., pH, contact time, dosage of chemicals or microorganisms), and the characteristics of the wastewater iwaponline.comresearchgate.net. The goal is to achieve high removal efficiencies, reduce toxicity, and potentially enable water reuse iwaponline.comiwaponline.comresearchgate.net.

Data on the performance of integrated systems for reactive dyes often involves parameters such as decolorization percentage, COD reduction, and total organic carbon (TOC) removal. While a specific data table for this compound in an integrated system was not found, the following table illustrates typical performance indicators for integrated biological and physicochemical systems applied to reactive dyes based on the general literature:

Treatment System Combination (Example)Target Dye Type (Example)Decolorization Efficiency (%)COD Reduction (%)TOC Removal (%)
AOP (e.g., Ozonation) + BiologicalReactive Dyes (Mixed)>90>60>40
Electrochemical + BiologicalReactive Dye (Specific)>95>80Not specified
Biological + AOP (e.g., Fenton)Reactive Dyes (Mixed)>90>70Not specified
Photocatalysis + BiologicalReactive Dyes (Specific)>90>60Not specified

Note: This table represents generalized findings for integrated systems treating various reactive dyes and may not reflect the specific performance for this compound without dedicated studies.

Further research is needed to specifically evaluate and optimize integrated biological and physicochemical treatment systems for this compound to determine the most effective combinations and operating parameters for its efficient removal and degradation from textile wastewater iwaponline.comnih.gov.

Analytical Methodologies in Reactive Yellow 167 Research

Spectroscopic and Chromatographic Techniques for Detection and Quantification

Spectroscopic and chromatographic methods are fundamental tools for the detection, quantification, and analysis of Reactive Yellow 167 and its transformation products in research studies. chemwhat.com

UV-Visible Spectroscopy for Decolorization Monitoring

UV-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the decolorization of this compound in aqueous solutions. chemwhat.comnih.govscirp.org The dye exhibits characteristic absorbance peaks in the UV-Vis spectrum due to its chromophoric azo group. evitachem.com By measuring the decrease in absorbance at the maximum wavelength (λmax) of the dye over time, researchers can determine the efficiency of decolorization processes such as biodegradation or photocatalytic degradation. nih.govscirp.orgmdpi.com For instance, studies on the degradation of Reactive Yellow 160A (a related reactive yellow dye) monitored its concentration by spectrophotometry at 432 nm. mdpi.com The percentage of decolorization is typically calculated based on the initial and final absorbance values. mdpi.com The disappearance or shifting of major visible light absorbance peaks in the UV-Vis spectrum confirms the decolorization of the dye. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is employed for the separation and analysis of this compound and its components or degradation products in research. chemwhat.comresearchgate.net HPLC allows for the separation of complex mixtures, providing insights into the purity of the dye or the presence of various compounds in treated samples. nih.gov Changes in the elution profiles observed in HPLC chromatograms of decolorized samples, compared to the original dye, can confirm structural changes and the transformation of the dye into other forms. researchgate.net HPLC-UV methods can be developed and validated for the determination and quantification of synthetic dyes. bwise.krmedcrop.or.kr For example, HPLC analysis has clearly indicated changes in dye structures due to biological treatments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and characterize the degradation products or metabolites formed during the breakdown of this compound. researchgate.netkwarastatepolytechnic.edu.ngfrontiersin.orgresearchgate.net In GC-MS analysis, the sample is first separated into its individual components by gas chromatography, and then each component is analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern. kwarastatepolytechnic.edu.ng This information is then compared to spectral libraries (such as the NIST spectral library) to identify the compounds. kwarastatepolytechnic.edu.ng GC-MS analysis of decolorized Reactive Yellow solutions has been performed to identify dye metabolites. kwarastatepolytechnic.edu.ngfrontiersin.org Studies have used GC-MS to identify smaller molecular weight products resulting from the degradation of reactive yellow dyes, supporting proposed degradation mechanisms. researchgate.netfrontiersin.orgresearchgate.net For instance, the identification of phenol, propanal, and benzene (B151609) as final degraded products has been reported through GC-MS analysis of related azo dyes. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to investigate structural changes in this compound and to identify changes in functional groups during processes like biodegradation or adsorption. evitachem.comchemwhat.comresearchgate.netmdpi.commtu.edu.ngacs.orgmdpi.comtci-thaijo.org FTIR spectra provide information about the vibrational modes of chemical bonds present in a molecule. researchgate.net By comparing the FTIR spectra of the original dye with those of treated samples or adsorbent materials, researchers can identify the disappearance of characteristic peaks associated with the dye's functional groups (e.g., azo, sulfonic acid) and the appearance of new peaks corresponding to functional groups of degradation products or interactions with adsorbent surfaces. researchgate.netresearchgate.netmtu.edu.ng FTIR analysis has confirmed the biotransformation of reactive yellow dyes into other compounds by showing changes in peak patterns and intensity. researchgate.netresearchgate.net The presence of specific functional groups on adsorbents and their changes after dye adsorption can also be investigated using FTIR, helping to understand the adsorption mechanism. mdpi.commtu.edu.ngacs.org

Advanced Characterization Techniques for Adsorbents and Catalysts

Advanced characterization techniques are essential for understanding the properties of materials used for the removal or degradation of this compound, such as adsorbents and catalysts.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and texture of materials like adsorbents and catalysts used in this compound removal studies. researchgate.netmdpi.commtu.edu.ngmdpi.comtci-thaijo.orgresearchgate.net SEM provides high-resolution images of the material's surface, revealing details about its structure, porosity, and surface features. mdpi.comavinuty.ac.in Researchers use SEM to observe changes in the adsorbent or catalyst surface before and after interaction with the dye, which can provide insights into the adsorption or degradation process. mdpi.commtu.edu.ngavinuty.ac.in For example, SEM analysis of activated carbon before adsorption showed a rough and dense surface with pores, while after adsorption, the surface appeared smoother, indicating the uptake of dye molecules. mdpi.comavinuty.ac.in SEM analysis can confirm the formation of porous structures on adsorbent surfaces, which are beneficial for dye adsorption capacity. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. It provides information about the arrangement of atoms or molecules within a solid, revealing details about crystal phases, lattice parameters, and crystallite size. In the context of reactive dyes or materials used for their removal, XRD analysis helps characterize the structural properties of the adsorbent materials or study changes in the dye's solid form.

While direct XRD analysis of this compound as a pure compound is mentioned in some studies for characterization deakin.edu.au, XRD is more frequently applied to study the materials used for the adsorption or degradation of reactive dyes, including this compound researchgate.netmtu.edu.ng. For instance, XRD analysis has been used to characterize alumina (B75360) nanoparticles derived from aluminum waste residue, which were investigated for the removal of Reactive Yellow 160, a related reactive yellow dye researchgate.net. The XRD pattern of these nanoparticles at different heating temperatures showed peaks indicative of the formation of aluminum oxide, with variations in peak intensity and width reflecting changes in crystallinity researchgate.net. Similarly, in studies involving the adsorption of Reactive Yellow 145 (another reactive yellow dye) onto activated carbon from Teff straw, XRD analysis was used to characterize the adsorbent. The XRD pattern showed a small peak indicating some crystalline structure, alongside broad diffraction patterns characteristic of amorphous structures, which are advantageous for adsorption mdpi.com. Another study on the adsorption of Reactive Yellow 4 by hydroxyapatite (B223615) derived from eggshells also utilized XRD to confirm the crystalline structure of hydroxyapatite before and after dye adsorption, observing shifts in peak positions but no new phases, suggesting the adsorption mechanism mtu.edu.ngacs.org.

These examples, while focusing on related reactive yellow dyes or adsorbent materials, illustrate the application of XRD in research relevant to this compound by providing insights into the crystalline nature of materials involved in dye interactions and removal processes.

Brunauer–Emmett–Teller (BET) Surface Area and Porosity Analysis

Brunauer–Emmett–Teller (BET) analysis is a widely used technique to determine the specific surface area and porosity of materials. These properties are particularly important for understanding the adsorption capabilities of materials used to remove dyes from wastewater. A higher surface area and appropriate pore structure generally lead to better adsorption performance.

Studies investigating the removal of reactive dyes, including those structurally similar to this compound, frequently employ BET analysis to characterize the adsorbents. For example, in the study using alumina nanoparticles for Reactive Yellow 160 removal, the surface area was calculated by the BET method, yielding values of 276.84 m²/g researchgate.net. Pore size distribution curves were also used to calculate the surface area, volume, and pore diameter of the synthesized nanoparticles researchgate.net. Another study on the adsorption of reactive dyes by activated carbon developed from tannery sludge reported a BET surface area of 167 m²/g for one of the prepared sorbents researchgate.net. Activated carbon materials, in general, are recognized for their high surface area and microporous structure, making them effective adsorbents for various dye molecules iwaponline.com. For instance, activated carbon from walnut shells showed a BET surface area of 248.99 m²/g with a total pore volume of 0.153 cm³/g, demonstrating its potential for removing Reactive Yellow 15 and Reactive Black 5 koreascience.kr. In the context of Reactive Yellow 145 removal using activated carbon from Teff straw, a BET surface area of 627.7 m²/g was reported for the optimized activated carbon, highlighting the porous structure that facilitates dye adsorption mdpi.com. Similarly, bentonite (B74815) nanoparticles investigated for the removal of Reactive Yellow 15 and Reactive Yellow 42 were characterized by BET analysis capes.gov.br.

These studies emphasize the critical role of BET analysis in evaluating the physical characteristics of materials employed in the treatment of wastewater containing reactive dyes, providing essential data on surface area and porosity that directly relate to their effectiveness as adsorbents.

Method Development and Validation for Complex Environmental Matrices

The presence of reactive dyes like this compound in environmental matrices such as water, soil, and sediment is a significant environmental concern due to their potential persistence and impact iwaponline.com. Developing and validating analytical methods for the accurate detection and quantification of these dyes in complex environmental samples is therefore essential for monitoring pollution levels and assessing the effectiveness of treatment processes.

Method development for reactive dyes in environmental matrices involves selecting appropriate extraction, separation, and detection techniques that can handle the complexity and potential interfering substances present in these samples. Validation ensures that the developed method is reliable, accurate, and sensitive enough for the intended application. While specific detailed studies on method development and validation solely for this compound in complex environmental matrices were not extensively found in the search results, research on the analysis and removal of reactive dyes from wastewater and environmental samples provides relevant context.

Reactive dyes are known to be present in textile industry effluents, which are a major source of their release into the environment iwaponline.com. These effluents are complex matrices containing various chemicals, salts, and organic matter in addition to the dyes. Studies on the treatment of textile wastewater containing reactive dyes often involve analytical techniques to measure the concentration of dyes before and after treatment iwaponline.comresearchgate.net. For example, spectrophotometry is commonly used to measure the concentration of reactive dyes in aqueous solutions by monitoring their maximum absorbance wavelength koreascience.krcapes.gov.br. However, applying such methods to complex environmental matrices requires careful sample preparation steps, such as extraction and cleanup, to minimize matrix effects and ensure accurate results.

The persistence of reactive dyes in the environment means they can be found in water, suspended particles, sediment, and even wild fish iwaponline.com. This wide distribution across different matrices necessitates the development of analytical methods tailored to each specific type of sample. For instance, analyzing dyes in soil or sediment would likely require different extraction procedures compared to water samples.

Validation of these methods typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the relevant environmental matrix. Spiked matrix samples are often used to evaluate the accuracy and recovery of the method in the presence of potential interferences.

Computational and Theoretical Studies of Reactive Yellow 167

Simulation of Reaction Mechanisms (Synthesis and Degradation)

Simulating reaction mechanisms provides insights into the pathways and energy barriers involved in chemical transformations. For Reactive Yellow 167, this could involve simulating its synthesis or degradation processes. The synthesis of this compound typically involves steps such as tetrazotization and coupling reactions evitachem.comchemicalbook.com. Its degradation can occur through various processes, including hydrolysis and enzymatic breakdown evitachem.comeuropa.eu.

Direct computational simulations of the synthesis mechanism of this compound were not found in the provided snippets. However, the general synthesis route involving diazotization and coupling is described evitachem.comchemicalbook.com.

Regarding degradation, simulation testing on the ultimate degradation of Reactive Yellow 176, a related reactive yellow dye, in surface water has been reported. This study indicated fast degradation through abiotic processes, with significant transformation occurring within days europa.eu. The degradation of Reactive Yellow 176 was shown to produce a vinylsulfone form as a metabolite europa.eu. While the specific computational methods used in this simulation are not detailed, it demonstrates the application of simulation in studying the environmental fate of reactive dyes. Other studies discuss the degradation of different reactive yellow dyes (e.g., Reactive Yellow 86, Reactive Yellow 14) through various processes like photo-Fenton or biological treatment, often investigating the degradation efficiency and identifying degradation products experimentally dntb.gov.uadntb.gov.uascirp.orgscirp.orguniversepg.com.

Prediction and Modeling of Adsorption Behavior and Interactions

Predictive modeling of adsorption behavior is crucial for understanding how this compound interacts with different materials, particularly textile fibers and adsorbent materials used in wastewater treatment. These models can help in optimizing dyeing processes and developing effective removal strategies for dye effluents.

Several studies have focused on the adsorption of reactive yellow dyes, including this compound and similar compounds, onto various adsorbents. These studies often employ kinetic and equilibrium models to describe the adsorption process based on experimental data researchgate.netresearchgate.netmdpi.comscientiaplena.org.brsemanticscholar.orgmdpi.comacs.orgscirp.orgresearchgate.netresearchgate.netmdpi.commdpi.comoak.go.kr. Commonly used models include the pseudo-first-order and pseudo-second-order kinetic models, and the Langmuir and Freundlich isotherm models researchgate.netresearchgate.netmdpi.comscientiaplena.org.brsemanticscholar.orgmdpi.comacs.orgscirp.orgresearchgate.netresearchgate.netmdpi.commdpi.comoak.go.kr.

While these models are theoretical frameworks applied to experimental data, they provide a basis for predicting adsorption capacity and the nature of dye-adsorbent interactions. For instance, the Langmuir model often suggests monolayer adsorption on a homogeneous surface, while the Freundlich model is more indicative of multilayer adsorption on heterogeneous surfaces mdpi.commdpi.comoak.go.kr. Studies on the adsorption of reactive yellow dyes onto materials like modified zeolite, activated carbon, and functionalized chitosan (B1678972) have utilized these models to interpret experimental results and predict adsorption behavior under different conditions, such as varying pH, temperature, and initial dye concentration researchgate.netresearchgate.netmdpi.comscientiaplena.org.brsemanticscholar.orgmdpi.comacs.orgscirp.orgresearchgate.netresearchgate.netmdpi.commdpi.comoak.go.kr.

Although detailed molecular simulations (like molecular dynamics) specifically modeling the adsorption of this compound at an atomic level were not found in the provided snippets, the application of kinetic and isotherm models to experimental data is a significant theoretical approach used to understand and predict its adsorption behavior.

Kinetic and Thermodynamic Parameter Derivation from Theoretical Models

Theoretical models are extensively used to derive kinetic and thermodynamic parameters from experimental adsorption and degradation data of reactive dyes. These parameters provide quantitative information about the rate, mechanism, and energy changes associated with these processes.

For adsorption, kinetic models such as the pseudo-first-order and pseudo-second-order models are applied to experimental data to determine rate constants (k1, k2) and theoretical equilibrium adsorption capacities (qe,calc) researchgate.netresearchgate.netmdpi.comscientiaplena.org.brsemanticscholar.orgmdpi.comacs.orgscirp.orgresearchgate.netscirp.orgresearchgate.netmdpi.commdpi.comoak.go.kr. The pseudo-second-order model has frequently shown good correlation with experimental data for the adsorption of various reactive dyes, suggesting that chemisorption might be the rate-limiting step researchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netoak.go.kr.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are derived from the temperature dependence of adsorption equilibrium data using equations like the Van't Hoff equation researchgate.netmdpi.commdpi.comacs.org. Negative values of ΔG° typically indicate a spontaneous adsorption process, while ΔH° values can suggest whether the process is exothermic or endothermic researchgate.netmdpi.commdpi.comacs.orgresearchgate.netscirp.org. For instance, studies on the adsorption of reactive yellow dyes have reported negative ΔG° values, indicating spontaneity researchgate.netmdpi.com, and varying ΔH° values, suggesting both exothermic and endothermic processes depending on the specific dye and adsorbent mdpi.comacs.orgresearchgate.netscirp.org.

While the direct theoretical derivation of kinetic and thermodynamic parameters solely from first-principles computational methods (like DFT or molecular dynamics) for this compound was not explicitly detailed in the snippets, the fitting of experimental data to established theoretical kinetic and isotherm models is a standard approach used to obtain these parameters and understand the underlying mechanisms. Some snippets also mention theoretical kinetic studies for reactive dyes in general or related reactive yellow dyes ncsu.edujst.go.jp.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~420–450 nm) identifies chromophore integrity. FTIR confirms functional groups (e.g., sulfonic acid or azo bonds). High-resolution mass spectrometry (HRMS) validates molecular weight, while NMR (¹H/¹³C) resolves structural isomerism. Purity assays (e.g., HPLC with diode-array detection) should report retention times and peak area percentages. Cross-referencing with literature spectra ensures accuracy .

Q. How can researchers standardize dyeability testing for this compound on cellulose substrates?

  • Methodological Answer : Use controlled dyeing parameters: liquor ratio (10:1–20:1), pH (11–12), and salt concentration (50–80 g/L Na₂SO₄). Pre-treat substrates to remove impurities, and quantify fixation efficiency via spectrophotometric analysis of wash-off solutions. Include kinetic studies (time-temperature dependence) and control experiments with competing dyes (e.g., Reactive Red 195) to benchmark performance .

Advanced Research Questions

Q. What mechanisms drive the photodegradation of this compound under UV/visible light exposure?

  • Methodological Answer : Conduct photostability studies using xenon-arc lamps simulating solar irradiation. Monitor degradation via LC-MS to identify intermediates (e.g., hydroxylated azo bonds or sulfonated byproducts). Electron paramagnetic resonance (EPR) can detect reactive oxygen species (ROS) involvement. Computational modeling (DFT) elucidates bond cleavage energetics. Compare results under inert vs. oxygenated conditions to differentiate radical pathways .

Q. How can contradictions in reported adsorption efficiencies of this compound across studies be resolved?

  • Methodological Answer : Triangulate data by replicating experiments under identical conditions (pH, ionic strength, substrate porosity). Use multivariate analysis (ANOVA) to isolate variables (e.g., temperature, dye concentration). Validate adsorption isotherm models (Langmuir vs. Freundlich) with error margin calculations. Cross-check characterization data (BET surface area, zeta potential) of adsorbents to identify material-specific discrepancies .

Q. What computational models best predict the reactivity and binding affinity of this compound with biomacromolecules?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with cellulose fibrils or serum proteins. Quantum mechanical calculations (e.g., COSMO-RS) predict solvation effects. Machine learning models trained on structural descriptors (LogP, polar surface area) can forecast toxicity or biodegradability. Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How do eco-toxicological assessments of this compound degradation products align with green chemistry principles?

  • Methodological Answer : Perform toxicity profiling using Daphnia magna or Vibrio fischeri bioassays. Quantify chemical oxygen demand (COD) and total organic carbon (TOC) to assess mineralization efficiency. Apply life-cycle analysis (LCA) to compare degradation methods (e.g., ozonation vs. enzymatic treatment). Ensure waste streams comply with REACH guidelines by monitoring heavy metal catalysts or halogenated byproducts .

Data Management and Reproducibility

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

  • Methodological Answer : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI assignments. Use standardized formats (JCAMP-DX for NMR, mzML for MS). Annotate metadata with experimental conditions (ISO 8601 timestamps, instrument calibration details). License datasets under CC-BY 4.0 to enable reuse. Reference protocols in electronic lab notebooks (e.g., LabArchives) for audit trails .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control checkpoints: intermediate purity (>95% by HPLC), reaction yield consistency (±5%). Use statistical process control (SPC) charts to monitor critical parameters (e.g., pH, temperature). Share batch records and characterization data as supplementary information. Collaborate with third-party labs for inter-laboratory validation .

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